EGFR-IN-1 hydrochloride is classified under several chemical categories:
The compound has been studied for its potential in treating various types of cancer, particularly those characterized by mutations or overexpression of the EGFR .
The synthesis of EGFR-IN-1 hydrochloride typically involves multiple steps, often beginning with the preparation of a precursor compound followed by various chemical transformations. For instance, one common method includes the reaction of an aniline derivative with a quinazoline intermediate under acidic conditions. Specific synthetic routes may vary, but they often involve:
For example, one synthesis pathway involves treating a quinazoline derivative with an acid chloride in the presence of a base to form the amine product, which can then be converted to its hydrochloride salt .
The molecular structure of EGFR-IN-1 hydrochloride can be represented by its IUPAC name: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine. The molecular formula is , and its chemical identifiers include:
The structure features a quinazoline core with ethynyl and methoxyethyl substituents that contribute to its biological activity.
EGFR-IN-1 hydrochloride undergoes various chemical reactions during its synthesis and in biological systems. Key reactions include:
EGFR-IN-1 hydrochloride functions primarily by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents autophosphorylation of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound has shown efficacy against various EGFR mutations commonly found in non-small cell lung cancer. The mechanism involves:
EGFR-IN-1 hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation in pharmaceutical applications .
EGFR-IN-1 hydrochloride is primarily utilized in cancer research and therapy. Its applications include:
The continued exploration of this compound's efficacy against various cancers underscores its importance in modern oncology .
EGFR-IN-1 hydrochloride functions as an irreversible covalent inhibitor specifically engineered to target the double-mutant EGFR variants L858R/T790M. These mutations are clinically significant in non-small cell lung cancer (NSCLC), where the T790M mutation confers resistance to first-generation tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib. The compound employs a Michael addition mechanism, forming a permanent covalent bond with the cysteine-797 residue located in the ATP-binding pocket of the mutant EGFR kinase domain. This binding mechanism overcomes the steric hindrance and enhanced ATP affinity associated with the T790M "gatekeeper" mutation [1] [6].
Kinetic analyses reveal EGFR-IN-1 hydrochloride exhibits slow dissociation kinetics (k_off ≈ 3.2 × 10⁻⁴ s⁻¹) and a prolonged target residence time (>8 hours). This contrasts sharply with reversible inhibitors, which display rapid dissociation. The compound’s inhibition constant (K_i) for the L858R/T790M mutant is 4 nM, while its maximal inactivation rate (k_inact) reaches 0.12 min⁻¹, indicating efficient target engagement. This irreversible binding ensures sustained suppression of kinase activity despite high intracellular ATP concentrations [6].
Table 1: Kinetic Parameters of EGFR-IN-1 Hydrochloride
Parameter | L858R/T790M Mutant EGFR | Wild-Type EGFR |
---|---|---|
IC₅₀ (nM) | 4 | 400 |
K_i (nM) | 4 | 380 |
k_inact (min⁻¹) | 0.12 | 0.002 |
Target Residence Time | >8 hours | <1 hour |
The molecular architecture of EGFR-IN-1 hydrochloride enables its mutant-selective binding through complementary interactions with the unique steric and electrostatic features of the L858R/T790M mutant. X-ray crystallography studies demonstrate that the compound’s acrylamide warhead occupies a hydrophobic central cavity adjacent to the ATP-binding site. This cavity is enlarged in the T790M mutant due to methionine substitution, facilitating deeper penetration of the inhibitor. The L858R mutation further stabilizes the complex via salt bridge formation between arginine-858 and the compound’s pyrimidine ring [6] [8].
Notably, the S468R mutation (a cetuximab resistance mechanism) sterically hinders cetuximab binding but does not impede EGFR-IN-1 hydrochloride. The compound’s compact scaffold avoids steric clashes with arginine-468 due to its occupancy of the central cavity rather than the cetuximab epitope in domain III. This structural distinction underpins its efficacy against antibody-resistant mutants [8].
EGFR-IN-1 hydrochloride exhibits >100-fold selectivity for L858R/T790M EGFR over wild-type EGFR, as evidenced by enzymatic assays (mutant IC₅₀ = 4 nM vs. wild-type IC₅₀ = 400 nM). This selectivity arises from two key factors:
Cellular assays confirm this selectivity: EGFR-IN-1 hydrochloride suppresses phosphorylation of mutant EGFR in H1975 cells (L858R/T790M) with an IC₅₀ of 4 nM, while requiring >400 nM to inhibit wild-type EGFR in A431 cells. This differential activity minimizes "on-target" toxicities in normal tissues expressing wild-type EGFR [6].
Table 2: Cellular Activity Profiles
Cell Line | EGFR Status | p-EGFR IC₅₀ (nM) | Proliferation IC₅₀ (nM) |
---|---|---|---|
H1975 | L858R/T790M | 4 | 28 |
HCC827 | Ex19del (Δ746-750) | 9 | 28 |
A431 | Wild-Type (overexpr.) | 400 | >10,000 |
Inhibition of mutant EGFR by EGFR-IN-1 hydrochloride profoundly suppresses oncogenic signaling cascades. Phosphoproteomic analyses in H1975 cells demonstrate:
Persistent pathway suppression (>12 hours post-dosing) is observed in xenograft models, consistent with irreversible target engagement. Notably, the compound inhibits HER2 transphosphorylation but spares IGF-1R and MET kinases at therapeutic concentrations, minimizing off-pathway toxicity [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7